molecular formula C14H12O5S B6409256 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1261935-88-9

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409256
CAS RN: 1261935-88-9
M. Wt: 292.31 g/mol
InChI Key: PFGLDCXXCFUEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% (2H4MSPB) is a synthetic organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 180-183°C and a boiling point of 431.6°C. 2H4MSPB has a molecular weight of 256.3 g/mol and is soluble in water and ethanol. This compound is used in organic synthesis, as a reagent for the preparation of various organic compounds, and as an analytical tool for the determination of the purity of a substance.

Scientific Research Applications

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% has a wide range of scientific research applications. It is used in organic synthesis as a reagent for the preparation of various organic compounds. It is also used as an analytical tool for the determination of the purity of a substance. In addition, 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is used in the laboratory for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% acts as an acid-base catalyst in organic reactions. It reacts with a base, such as potassium hydroxide, to form an intermediate compound which then reacts with a nucleophile to form the desired product.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is used as a reagent in organic synthesis and as an analytical tool for the determination of the purity of a substance.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments include its low cost, its availability, and its ease of use. It is a white crystalline solid with a melting point of 180-183°C and a boiling point of 431.6°C, making it easy to handle and store. Additionally, 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% is soluble in water and ethanol, allowing for the easy preparation of solutions.
The main limitation of using 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is that it is not suitable for use in reactions involving high temperatures or pressures, as it decomposes at temperatures above 431.6°C.

Future Directions

The future directions for the use of 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% include its use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as an analytical tool for the determination of the purity of a substance. Additionally, 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% can be used in the development of new organic synthesis techniques, such as the use of microwave irradiation or continuous-flow reactors. Finally, 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% can be used to develop new catalysts for organic reactions, such as the use of ionic liquids or metal-organic frameworks.

Synthesis Methods

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 95% can be synthesized by the reaction of 4-methylsulfonylphenol and 2-chlorobenzoic acid in the presence of a base, such as potassium hydroxide. The reaction is conducted in an organic solvent, such as ethanol, and the product is isolated by filtration and recrystallization.

properties

IUPAC Name

2-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLDCXXCFUEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691646
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid

CAS RN

1261935-88-9
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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